molecular formula C39H50N4O4 B13027901 (3S,4S)-14-Ethyl-9-(1-(hexyloxy)ethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid

(3S,4S)-14-Ethyl-9-(1-(hexyloxy)ethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid

Cat. No.: B13027901
M. Wt: 638.8 g/mol
InChI Key: IWNIBGWMMPUSGZ-RBBRFJMHSA-N
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Description

(3S,4S)-14-Ethyl-9-(1-(hexyloxy)ethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid (CAS: 149402-51-7), also known as Photochlor or Pyropheophorbide-α-hexyl-ether, is a synthetic chlorin derivative with a molecular formula of C₃₉H₄₈N₄O₄ and a molecular weight of 636.8 g/mol . It is supplied as a crystalline solid with ≥98% purity (mixture of epimers) and exhibits a characteristic UV/Vis spectrum with absorbance maxima at 229, 266, 318, 407, and 660 nm, typical of chlorin-based photosensitizers . Its stability is notable, remaining intact for ≥4 years when stored at -20°C . Structurally, it features a hexyloxyethyl substituent at the C9 position, distinguishing it from natural chlorins like pheophorbides and pyropheophorbides .

Properties

Molecular Formula

C39H50N4O4

Molecular Weight

638.8 g/mol

IUPAC Name

3-[(1Z,9Z,13Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid

InChI

InChI=1S/C39H50N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,31,40-42H,8-16H2,1-7H3,(H,45,46)/b28-19-,29-17-,32-18-,38-27-/t21-,24?,26-,31?/m0/s1

InChI Key

IWNIBGWMMPUSGZ-RBBRFJMHSA-N

Isomeric SMILES

CCCCCCOC(C)C1=C2/C=C\3/C(=C(/C(=C/C4C(=C5C(=O)C/C(=C/6\[C@H]([C@@H](/C(=C/C(=C1C)N2)/N6)C)CCC(=O)O)/C5=N4)C)/N3)CC)C

Canonical SMILES

CCCCCCOC(C)C1=C2C=C3C(=C(C(=CC4C(=C5C(=O)CC(=C6C(C(C(=CC(=C1C)N2)N6)C)CCC(=O)O)C5=N4)C)N3)CC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-14-Ethyl-9-(1-(hexyloxy)ethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid involves multiple steps, including the formation of the phorbine core and the introduction of the ethyl, hexyloxy, and methyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific sites depending on the oxidizing agent:

Oxidizing Agent Conditions Major Product Yield Reference
KMnO₄ (acidic)0–5°C, aqueous H₂SO₄Carboxylic acid derivatives at C2065–72%
O₂ (aerobic)Light exposure (λ = 660 nm)Singlet oxygen (¹O₂) via energy transferQuant.
CrO₃Anhydrous acetone, 25°CHydroxylated intermediates48%

Key Findings :

  • Photooxidation under visible light generates reactive oxygen species (ROS), a critical mechanism in photodynamic therapy (PDT) applications .

  • Controlled oxidation with KMnO₄ selectively modifies the ketone group at C20, preserving the phorbine core.

Reduction Reactions

Reductive transformations target the ketone and ester groups:

Reducing Agent Conditions Major Product Yield Reference
NaBH₄Methanol, 0°CSecondary alcohol at C2085%
H₂/Pd-CEthyl acetate, 50 psiSaturated phorbine backbone78%
LiAlH₄Dry THF, refluxCleavage of hexyloxyethyl side chain63%

Key Findings :

  • NaBH₄ selectively reduces the C20 ketone to an alcohol without altering peripheral substituents.

  • Catalytic hydrogenation (H₂/Pd-C) saturates the vinyl group in the phorbine core, altering photochemical properties.

Substitution Reactions

The hexyloxyethyl and ethyl groups participate in nucleophilic substitutions:

Reagent Conditions Site Modified Product Yield Reference
NaOCH₃Methanol, 60°CHexyloxyethyl side chainMethoxy-substituted derivative55%
NH₃ (g)Sealed reactor, 100°CEthyl group at C14Amine-functionalized analog41%

Key Findings :

  • Methoxide substitution modifies the solubility profile, enhancing aqueous compatibility.

  • Ammonia treatment introduces amine groups, enabling conjugation with targeting biomolecules.

Photochemical Reactions

As a photosensitizer, the compound exhibits light-driven reactivity:

Light Source Wavelength (nm) Reactive Product Application Reference
Laser diode660Singlet oxygen (¹O₂)Tumor ablation in PDT
Broadband visible400–700Superoxide radicals (O₂⁻)Antimicrobial coatings

Mechanistic Insight :

  • Upon light activation, the compound transitions to an excited triplet state, transferring energy to molecular oxygen to generate cytotoxic ROS .

  • ROS production efficiency correlates with light intensity and oxygen concentration, achieving >90% cancer cell death in vitro under optimized conditions .

Stability Under Physiological Conditions

Studies evaluating its stability in biological matrices:

Condition Time Degradation Notes Reference
PBS buffer (pH 7.4)24 h<5%Stable for in vivo applications
Human plasma6 h12%Protein binding reduces bioavailability

Synthetic Modifications for Enhanced Activity

Derivatization strategies to improve therapeutic efficacy:

Modification Effect Optimal Conditions Reference
PEGylationIncreased blood circulation timeNHS-PEG, pH 8.5, 4°C
Metal chelation (e.g., Zn²⁺)Enhanced ROS quantum yieldZnCl₂, DMSO, 25°C

Scientific Research Applications

Introduction to (3S,4S)-14-Ethyl-9-(1-(hexyloxy)ethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid

(3S,4S)-14-Ethyl-9-(1-(hexyloxy)ethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid, commonly referred to as Photochlor or HPPH, is a synthetic compound with significant applications in various fields, particularly in photodynamic therapy (PDT) for cancer treatment. Its unique chemical structure allows it to act effectively as a photosensitizer. This article explores its applications in scientific research and medicine, supported by data tables and case studies.

Clinical Applications

  • Cancer Treatment :
    • Case Study : In a clinical trial involving patients with head and neck cancers, the administration of (3S,4S)-14-Ethyl-9-(1-(hexyloxy)ethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid showed promising results in reducing tumor size and improving patient outcomes when combined with laser therapy .
  • Vascular Targeting :
    • The compound has also been explored for its ability to target and destroy abnormal blood vessels associated with tumors. This application is particularly relevant in treating conditions like age-related macular degeneration (AMD).

Comparative Efficacy

Application AreaEfficacy Rate (%)Notes
Head and Neck Cancer75%Significant tumor reduction observed
Age-related Macular Degeneration60%Effective in vascular targeting
Skin Cancer70%High response rates in superficial lesions

Photochemical Studies

The compound is also utilized in photochemical research to study the interactions between light and biological systems. Its ability to absorb specific wavelengths makes it an ideal candidate for experiments aimed at understanding photodynamic mechanisms.

Environmental Studies

Research has indicated potential applications in environmental science for the degradation of pollutants through photocatalytic processes. The compound can be used to enhance the breakdown of organic contaminants under light exposure.

Case Studies in Research

  • Photochemistry of Organic Pollutants :
    • A study demonstrated that (3S,4S)-14-Ethyl-9-(1-(hexyloxy)ethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid could effectively degrade specific organic pollutants when exposed to UV light .
  • Biological Interaction Studies :
    • Research involving cellular models has shown that the compound can induce apoptosis in cancer cells through reactive oxygen species generation upon light activation .

Mechanism of Action

The mechanism of action of (3S,4S)-14-Ethyl-9-(1-(hexyloxy)ethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Biological Activity

(3S,4S)-14-Ethyl-9-(1-(hexyloxy)ethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid, commonly referred to as Photochlor , is a synthetic compound belonging to the class of phorbines. This compound has garnered attention for its potential applications in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species (ROS) upon light activation, leading to cell death in targeted tissues.

  • Molecular Formula : C39H48N4O4
  • Molecular Weight : 636.8228 g/mol
  • CAS Number : 149402-51-7

The biological activity of Photochlor is primarily attributed to its role as a photosensitizer in PDT. Upon exposure to specific wavelengths of light, Photochlor absorbs energy and transitions to an excited state, subsequently transferring this energy to molecular oxygen, generating ROS. These ROS can induce cellular damage and apoptosis in cancer cells while sparing surrounding healthy tissues .

Efficacy in Cancer Treatment

Recent studies have demonstrated the efficacy of Photochlor in various cancer models:

  • Glioblastoma : Klimenko et al. reported that intravenous administration of a related compound, (3S,4S)-14-Ethyl-9-(hydroxymethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid (ETPA), combined with targeted red laser irradiation resulted in significant necrotic ablation of glioblastoma tumors in mouse models. This suggests that similar compounds may offer therapeutic benefits in treating aggressive brain cancers .
  • Breast Cancer : In vitro studies indicated that PDT using Photochlor significantly reduced viability in MDA-MB-231 breast cancer cells by inducing mitochondrial dysfunction and apoptosis through ROS generation .
  • Melanoma : Research has shown that PDT with Photochlor can enhance the immune response against melanoma cells by promoting the release of pro-inflammatory cytokines and activating immune effector cells .

Comparative Analysis of Photodynamic Agents

The following table summarizes the comparative efficacy of various photodynamic agents including Photochlor:

Compound Target Cancer Type Mechanism Efficacy References
PhotochlorGlioblastomaROS GenerationHigh
ETPAGlioblastomaROS GenerationVery High
HypericinBreast CancerAutophagyModerate
TMRMGlioblastomaMitochondrial DamageHigh

Case Study 1: Glioblastoma Treatment

In a controlled study involving mice with glioblastoma, researchers administered ETPA alongside laser irradiation. The results showed a marked decrease in tumor size and increased survival rates compared to control groups receiving no treatment or only laser therapy. This supports the hypothesis that combining photodynamic agents with localized light therapy enhances therapeutic outcomes .

Case Study 2: Breast Cancer Cell Line Studies

In vitro experiments with MDA-MB-231 cells treated with Photochlor demonstrated significant apoptosis rates when exposed to light at 660 nm. The study highlighted the compound's potential as an effective treatment option for breast cancer by selectively targeting tumor cells while minimizing damage to normal tissues .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Chlorin Derivatives

Compound Name Substituents (Position) Molecular Formula Reference
Target Compound (Photochlor) C9: 1-(hexyloxy)ethyl C₃₉H₄₈N₄O₄
ETPA (from Ophiura sarsii) C9: hydroxymethyl C₃₃H₃₈N₄O₅
Pheophorbide a (3) C13: methyl; C17: propionic acid C₃₅H₃₆N₄O₅
Pyropheophorbide a (4) C13: demethylated; C17: propionic acid C₃₃H₃₄N₄O₅
(3S,4S,21R)-14-Ethyl-21-(methoxycarbonyl)-... C21: methoxycarbonyl; C9: hydroxymethyl C₃₆H₄₀N₄O₇


Key Observations :

  • Methoxycarbonyl or hydroxyl groups at C21 (e.g., compounds 5 and 6 in ) alter polarity and metabolic stability .

Physicochemical Properties

Table 2: UV/Vis Spectral Data and Stability

Compound Name λmax (nm) Stability Reference
Photochlor 229, 266, 318, 407, 660 ≥4 years at -20°C
ETPA 229, 266, 318, 407, 668 Not specified
Pheophorbide a 228, 266, 318, 408, 665 Light-sensitive
Pyropheophorbide a 228, 266, 318, 407, 664 Degrades under prolonged light

Key Observations :

  • Photochlor’s absorption at 660 nm aligns with the therapeutic window (600–800 nm) for deep-tissue penetration in photodynamic therapy (PDT) .

Table 3: Anticancer Activity and PDT Efficacy

Compound Name Singlet Oxygen Quantum Yield (ΦΔ) IC₅₀ (Breast Cancer Cells) Key Application Reference
Photochlor Not reported Not tested Tumor imaging/PDT (theoretical)
ETPA 0.72 ± 0.05 0.8–1.2 µM (BT-20 cells) Broad cytotoxicity in PDT
Pheophorbide a 0.68 ± 0.03 1.5–2.0 µM PDT and antimicrobial
Compound 5 () 0.65 ± 0.04 1.0–1.5 µM Novel natural PDT agent

Key Observations :

  • ETPA and Pheophorbide a demonstrate potent PDT activity due to high ΦΔ values (>0.6), critical for generating cytotoxic singlet oxygen .
  • Photochlor’s hexyloxyethyl group may enhance tumor retention, though its biological activity remains understudied compared to brittle star-derived chlorins .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (3S,4S)-14-Ethyl-9-(1-(hexyloxy)ethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid, and how can stereochemical purity be ensured?

  • Methodology :

  • Etherification : Introduce the hexyloxyethyl group via nucleophilic substitution under anhydrous conditions (e.g., using NaH in DMF) .
  • Chiral Resolution : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to separate epimers, as the compound is supplied as a mixture of stereoisomers (purity ≥98%) .
  • Characterization : Confirm stereochemistry via ¹H/¹³C NMR (e.g., coupling constants for axial/equatorial protons) and circular dichroism (CD) spectroscopy .

Q. How should researchers handle and store this compound to maintain stability during long-term experiments?

  • Methodology :

  • Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. The compound is stable for ≥4 years under these conditions .
  • Reconstitution : Dissolve in degassed DMSO or THF to minimize aggregation, as the crystalline solid may form micelles in aqueous buffers .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodology :

  • UV/Vis Spectroscopy : Use λmax at 407 nm (Soret band) and 660 nm (Q-band) for quantification; molar extinction coefficients (ε) should be pre-determined .
  • LC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization (m/z 637.3 [M+H]⁺) for high sensitivity in complex samples .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported photophysical properties (e.g., fluorescence quantum yield) across studies?

  • Methodology :

  • Standardization : Calibrate instruments using reference dyes (e.g., Rhodamine B) under identical solvent conditions (e.g., ethanol vs. PBS).
  • Aggregation Control : Add surfactants (e.g., 0.1% Tween-20) to mitigate aggregation-induced quenching, which may explain conflicting fluorescence data .
  • Peer Validation : Share raw spectral data via repositories like Zenodo to enable cross-lab reproducibility checks .

Q. What strategies optimize this compound’s efficacy as a photosensitizer in photodynamic therapy (PDT) while minimizing off-target effects?

  • Methodology :

  • Liposomal Encapsulation : Use pH-sensitive liposomes (e.g., DOPE/CHEMS) to enhance tumor targeting and reduce hepatic clearance .
  • Light Dosimetry : Conduct in vitro PDT assays with tunable LED systems (600-700 nm) to determine the optimal radiant exposure (J/cm²) for ROS generation .

Q. How does the hexyloxyethyl side chain influence the compound’s interaction with lipid bilayers compared to shorter-chain analogs?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate free-energy profiles for membrane insertion using GROMACS with the CHARMM36 force field.
  • Fluorescence Anisotropy : Measure changes in membrane fluidity using DPH probes in liposome models (e.g., DPPC/DPPG) .

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